molecular formula C25H25ClN4O2S B11190821 Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11190821
M. Wt: 481.0 g/mol
InChI Key: NSKOTOKUPJMYGC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with a thiol compound to form the sulfanyl derivative. This intermediate is then reacted with a triazolopyrimidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler hydrocarbon .

Scientific Research Applications

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H25ClN4O2S

Molecular Weight

481.0 g/mol

IUPAC Name

prop-2-enyl 2-[(2-chlorophenyl)methylsulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H25ClN4O2S/c1-4-14-32-23(31)21-16(3)27-24-28-25(33-15-19-8-6-7-9-20(19)26)29-30(24)22(21)18-12-10-17(5-2)11-13-18/h4,6-13,22H,1,5,14-15H2,2-3H3,(H,27,28,29)

InChI Key

NSKOTOKUPJMYGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4Cl)C)C(=O)OCC=C

Origin of Product

United States

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